3-[4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]benzonitrile
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Overview
Description
3-[4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]benzonitrile is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, an imidazolidinone ring, a piperidine ring, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]benzonitrile typically involves multiple steps:
Formation of the Imidazolidinone Ring: This step often starts with the cyclization of a suitable diamine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl carbenes.
Piperidine Ring Formation: The piperidine ring is usually synthesized through a reductive amination process, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent.
Coupling with Benzonitrile: The final step involves coupling the piperidine derivative with a benzonitrile compound, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The benzonitrile moiety can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the nitrile group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst
Substitution: Nucleophiles such as amines or thiols, often under basic conditions
Major Products
Oxidation: Oxidized derivatives of the piperidine ring
Reduction: Amines derived from the reduction of the nitrile group
Substitution: Substituted benzonitrile derivatives
Scientific Research Applications
Chemistry
In organic synthesis, 3-[4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]benzonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The imidazolidinone ring is a known pharmacophore in several drug classes, and modifications to this structure could lead to new treatments for diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile structure.
Mechanism of Action
The mechanism of action of 3-[4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]benzonitrile would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The imidazolidinone ring could act as a hydrogen bond donor or acceptor, facilitating binding to biological targets. The piperidine ring could enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
3-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile: Similar structure but with dimethyl groups instead of a cyclopropyl group.
(S)-1-(2-((S)-3-cyclopropyl-5-isopropyl-2,4-dioxoimidazolidin-1-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)pyrrolidine-2-carboxamide: Contains a similar imidazolidinone ring but with additional complexity in the structure.
Uniqueness
The uniqueness of 3-[4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]benzonitrile lies in its combination of functional groups, which provide a balance of reactivity and stability. The cyclopropyl group adds strain and reactivity, while the imidazolidinone and piperidine rings offer stability and potential for hydrogen bonding. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c20-11-13-2-1-3-14(10-13)18(25)21-8-6-15(7-9-21)22-12-17(24)23(19(22)26)16-4-5-16/h1-3,10,15-16H,4-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVXIABGWGXYEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)C4=CC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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